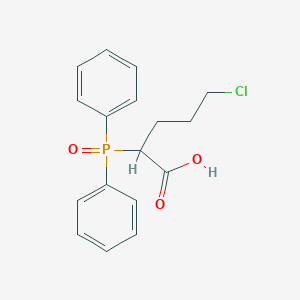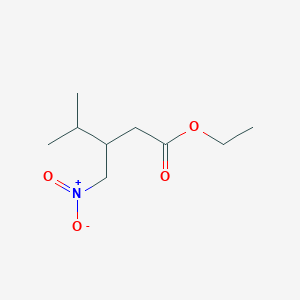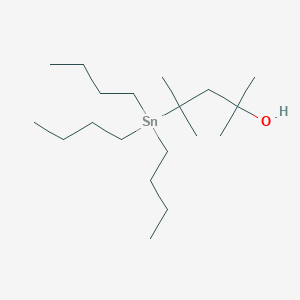
5-Chloro-2-(diphenylphosphoryl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(diphenylphosphoryl)pentanoic acid is an organophosphorus compound that features a chlorine atom, a diphenylphosphoryl group, and a pentanoic acid backbone. This compound is notable for its applications in organic synthesis, particularly in the Wittig reaction, where it serves as a standard for analyzing products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(diphenylphosphoryl)pentanoic acid typically involves the chlorination of 3-acetyl-1-propanol using bis(trichloromethyl)carbonate (triphosgene) as the chlorine source. The reaction is carried out in 1,2-dichloroethane at 80°C for 2 hours, with N,N-dimethylacetamide as the initiator . The optimal molar ratio of 3-acetyl-1-propanol to triphosgene is 1:0.4 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(diphenylphosphoryl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-Chloro-2-(diphenylphosphoryl)pentanoic acid is used in various scientific research applications:
Chemistry: It serves as a standard in the Wittig reaction for olefin synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antibacterial and antiviral agents.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(diphenylphosphoryl)pentanoic acid involves its role as a reagent in organic synthesis. The diphenylphosphoryl group acts as an electron-withdrawing group, stabilizing reaction intermediates and facilitating the formation of desired products. The chlorine atom can participate in nucleophilic substitution reactions, further expanding the compound’s utility in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-pentanone: A precursor in the synthesis of antibacterial agents and pesticides.
4-Chlorobutyryl chloride: Used in the synthesis of various organic compounds.
Diphenylphosphine oxide: A related compound used in similar synthetic applications.
Uniqueness
5-Chloro-2-(diphenylphosphoryl)pentanoic acid is unique due to its combination of a chlorine atom and a diphenylphosphoryl group, which provides distinct reactivity and stability in synthetic reactions. This makes it a valuable reagent in organic synthesis, particularly in the Wittig reaction.
Propiedades
Número CAS |
329266-68-4 |
|---|---|
Fórmula molecular |
C17H18ClO3P |
Peso molecular |
336.7 g/mol |
Nombre IUPAC |
5-chloro-2-diphenylphosphorylpentanoic acid |
InChI |
InChI=1S/C17H18ClO3P/c18-13-7-12-16(17(19)20)22(21,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,19,20) |
Clave InChI |
CDMHMQKREXVPPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CCCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14145823.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)

![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)


![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid](/img/structure/B14145859.png)
![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)

![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)
